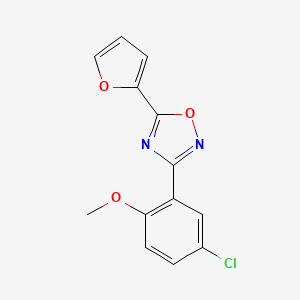![molecular formula C19H18N2O3 B5407339 3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide](/img/structure/B5407339.png)
3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide, also known as GW 501516 or Cardarine, is a synthetic drug that was developed in the 1990s by GlaxoSmithKline as a potential treatment for metabolic and cardiovascular diseases. It is classified as a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which means it activates PPARδ receptors in the body.
Mécanisme D'action
3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide 501516 works by activating PPARδ receptors in the body, which are involved in the regulation of lipid and glucose metabolism, as well as inflammation and oxidative stress. Activation of these receptors leads to increased fatty acid oxidation and glucose uptake in skeletal muscles, which results in improved endurance and fat burning.
Biochemical and Physiological Effects
Studies have shown that this compound 501516 can improve endurance and increase fat burning in both animal and human subjects. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of metabolic disorders. However, the long-term effects of this compound 501516 on human health are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide 501516 in lab experiments is its ability to activate PPARδ receptors in a selective and potent manner. However, its potential side effects and long-term health effects on human subjects should be carefully considered before using it in clinical trials.
Orientations Futures
There are several potential future directions for research on 3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide 501516, including:
1. Investigating its potential as a treatment for metabolic disorders such as type 2 diabetes and obesity.
2. Studying its effects on muscle wasting and cachexia in cancer patients.
3. Investigating its potential as a neuroprotective agent in neurodegenerative diseases such as Alzheimer's and Parkinson's.
4. Studying its effects on liver function and lipid metabolism.
5. Investigating its potential as a treatment for cardiovascular diseases such as atherosclerosis and heart failure.
Conclusion
This compound 501516 is a synthetic drug that has been extensively studied for its potential applications in sports performance enhancement, cancer treatment, and metabolic disorders. Its mechanism of action involves the activation of PPARδ receptors in the body, which leads to improved endurance and fat burning. While it has shown promising results in animal and human studies, its potential long-term health effects on human subjects should be carefully considered before using it in clinical trials.
Méthodes De Synthèse
The synthesis of 3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide 501516 involves several steps, including the reaction of 2-bromo-4-methylthiophene with 2-(2-methylphenoxy)acetic acid, followed by the reaction of the resulting intermediate with 2-(pyridin-4-yl)ethanol. The final product is obtained by reacting the intermediate with furan-2-carboxylic acid.
Applications De Recherche Scientifique
3-methyl-N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-2-furamide 501516 has been extensively studied for its potential applications in the fields of sports performance enhancement, cancer treatment, and metabolic disorders. In sports, it has been shown to increase endurance and fat burning, while in cancer research, it has been investigated for its ability to inhibit tumor growth. In metabolic disorders, it has been studied for its potential to improve insulin sensitivity and reduce inflammation.
Propriétés
IUPAC Name |
3-methyl-N-[[2-(2-methylphenoxy)pyridin-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-13-6-3-4-8-16(13)24-19-15(7-5-10-20-19)12-21-18(22)17-14(2)9-11-23-17/h3-11H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBXFJPHZKIKQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![allyl 2-[3-(4-fluorobenzoyl)-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5407257.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5407264.png)
![N-[2,4-dibromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B5407270.png)
![7-[(2,8-dimethyl-4-quinolinyl)carbonyl]-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5407278.png)
![3-{5-[(4-chlorophenoxy)methyl]-2-furyl}-1-(1-ethyl-1H-pyrazol-3-yl)-2-propen-1-one](/img/structure/B5407281.png)
![(3R*,4R*)-4-(hydroxymethyl)-1-{[1-phenyl-3-(4-pyridinyl)-1H-pyrazol-4-yl]methyl}-3-piperidinol](/img/structure/B5407282.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B5407284.png)
![1-ethyl-N-[2-(4-fluorophenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5407294.png)
![ethyl 4-{[4-(trifluoromethyl)benzoyl]amino}benzoate](/img/structure/B5407307.png)
![N-[3-(methylthio)phenyl]-1-propyl-4-piperidinamine](/img/structure/B5407310.png)


![(1-{[{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]methyl}cyclopropyl)methanol](/img/structure/B5407323.png)
![(3aS*,6aR*)-5-[(5-propyl-3-thienyl)carbonyl]-3-(2-pyridin-2-ylethyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5407331.png)
